2-Chlorophenol
Overview
Description
2-Chlorophenol or ortho-chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three isomeric monochloride derivatives of phenol . It is used occasionally as a disinfectant and has few other applications . It is an intermediate in the polychlorination of phenol .
Synthesis Analysis
2-Chlorophenol can be synthesized by dropping 0.5 mole of tert-butyl hypochlorite, with stirring, into a solution or suspension of 0.5 mole of phenol in 150-300 ml of carbon tetrachloride . The temperature is allowed to rise to the boiling point of the solvent. The mixture is then boiled under reflux for a further 2 hours, the carbon tetrachloride and the tert-butyl alcohol are distilled off, and the residue is fractionated collecting fraction boiling at 174.9 °C .Molecular Structure Analysis
The molecular structure of 2-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Chlorophenol undergoes oxidation in supercritical water, both experimentally and theoretically . The primary single-ring products were identified as chlorohydroquinone, 2,4-dichlorophenol (2,4-DCP), 2,6-DCP, and 4-CP .Physical And Chemical Properties Analysis
2-Chlorophenol is a colorless liquid, although commercial samples are often yellow or amber-colored . It has an unpleasant, penetrating (carbolic) odor . It is poorly soluble in water .Scientific Research Applications
Photocatalytic Degradation
2-Chlorophenol (2-CP) is subject to photocatalytic degradation, which is enhanced when titanium dioxide is doped with copper sulfate. This process is effective under visible light and is significant for removing 2-CP from the environment, particularly in water treatment applications. The optimal conditions for this degradation involve specific catalyst dosages and temperatures, demonstrating the potential for tailored environmental remediation strategies (Lin et al., 2018).
Cytogenetic and Genotoxic Effects
Research has also explored the cytogenetic and genotoxic effects of 2-CP. For instance, studies using Allium cepa (onion) root meristem cells have shown that 2-CP induces chromosomal abnormalities and DNA damage. This highlights its potential risks to the environment and the importance of monitoring and controlling its release into ecosystems (Küçük & Liman, 2018).
Toxicity and Genotoxicity Assessment
The toxic and genotoxic impacts of 2-CP have been evaluated on various organisms, including bacteria, fish, and human cells. This comprehensive approach helps in understanding the broader ecological and health implications of 2-CP exposure, aiding in the development of safety guidelines and environmental regulations (Vlastos et al., 2016).
Sono-Photocatalytic Degradation
Combining sonication with photocatalysis has been investigated for the degradation of 2-CP in water. This approach offers insights into the kinetic and energetic aspects of 2-CP degradation, potentially leading to more efficient water purification methods (Ragaini et al., 2001).
Removal from Aqueous Solutions
Studies have focused on the removal of 2-CP from aqueous solutions using liquid membranes, examining the equilibrium and mass transfer characteristics. This research contributes to the development of effective techniques for extracting harmful pollutants from water sources (Lin et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYQTSUDJAMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
Record name | 2-CHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID5021544 | |
Record name | 2-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
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Physical Description |
2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |
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Flash Point |
147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |
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Density |
1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |
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Vapor Density |
Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |
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Record name | 2-Chlorophenol | |
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Mechanism of Action |
The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/ | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |
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Product Name |
2-Chlorophenol | |
Color/Form |
Light amber liquid, Colorless to yellow brown liquid | |
CAS RN |
95-57-8, 25167-80-0 | |
Record name | 2-CHLOROPHENOL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |
Record name | 2-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.